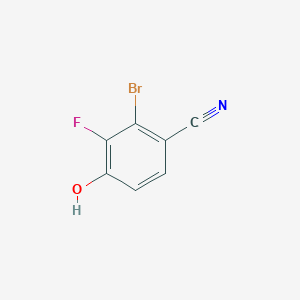

2-Bromo-3-fluoro-4-hydroxybenzonitrile

Vue d'ensemble

Description

2-Bromo-3-fluoro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3BrFNO . It is a derivative of benzonitrile, which is a planar molecule . The molecules are arranged in linear chains via weak intermolecular O-HN hydrogen bonds .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-fluoro-4-hydroxybenzonitrile consists of a benzene ring substituted with a bromo group, a fluoro group, a hydroxy group, and a nitrile group . The exact positions of these substituents on the benzene ring give the compound its unique properties.Applications De Recherche Scientifique

Herbicide Resistance and Detoxification

- Herbicide Resistance in Transgenic Plants : A study by Stalker, McBride, and Malyj (1988) explored the resistance to bromoxynil, a photosynthetic inhibitor, in transgenic tobacco plants. They introduced a bacterial gene encoding a nitrilase that converts bromoxynil to a primary metabolite, thereby conferring resistance to the herbicide (Stalker, McBride, & Malyj, 1988).

Chemical Synthesis and Transformation

- Facile Synthesis of 2-Bromo-3-Fluorobenzonitrile : Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile. This was achieved through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, showcasing the method's applicability to various aryl boronic acids (Szumigala et al., 2004).

Transition Temperatures and Liquid Crystal Research

- Synthesis and Transition Temperatures of Ester Derivatives : Kelly and Schad (1984) reported on the synthesis and liquid-crystal transition temperatures of ester derivatives of 2-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile. They found that F-substituted esters exhibited higher nematic-isotropic transition temperatures compared to unsubstituted esters (Kelly & Schad, 1984).

Environmental Impact and Photodegradation

- Effects of Carbonates on Photodegradation of Bromoxynil : Kochany (1992) investigated the photodegradation of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in the presence of carbonates and bicarbonates, finding a quenching effect by carbonate. This study highlights the environmental implications of such chemical interactions (Kochany, 1992).

Anaerobic Biodegradation

- Biotransformation under Various Conditions : Knight, Berman, and Häggblom (2003) studied the anaerobic biodegradability of bromoxynil and its aerobic transformation product. They observed bromoxynil degradation under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, providing insights into its environmental fate (Knight, Berman, & Häggblom, 2003).

Molecular Structure Studies

- Isostructures, Polymorphs, and Solvates of Halogenated Benzonitriles : Britton (2006) analyzed the structural properties of 3,5-dichloro-4-hydroxybenzonitrile and its solvates, demonstrating the formation of chain-like arrangements and providing insights into molecular interactions (Britton, 2006).

Propriétés

IUPAC Name |

2-bromo-3-fluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQXFSUVMKDXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

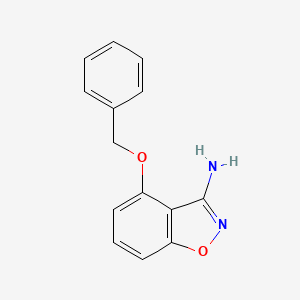

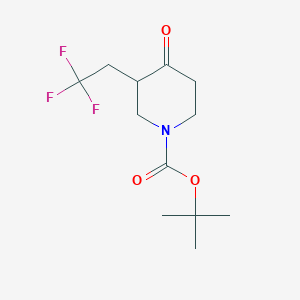

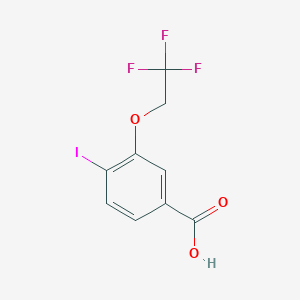

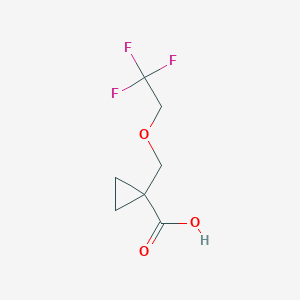

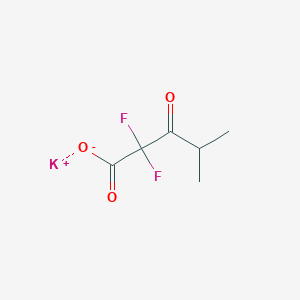

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)

![N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine](/img/structure/B1411830.png)

![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)

![Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B1411836.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B1411839.png)